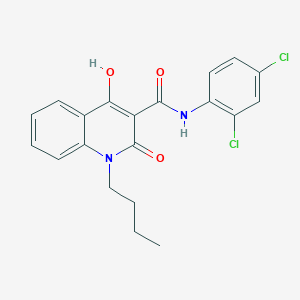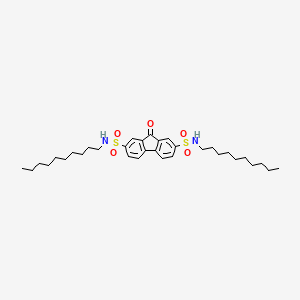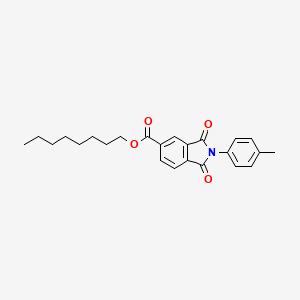
1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1-butyl-N-(2,4-dichlorophényl)-4-hydroxy-2-oxo-1,2-dihydroquinoléine-3-carboxamide est un composé synthétique avec une structure moléculaire complexe. Il est caractérisé par la présence d'un noyau quinoléine, substitué par un groupe butyle, un groupe dichlorophényle, un groupe hydroxyle et un groupe carboxamide.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 1-butyl-N-(2,4-dichlorophényl)-4-hydroxy-2-oxo-1,2-dihydroquinoléine-3-carboxamide implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du noyau quinoléine, suivie de l'introduction du groupe butyle, du groupe dichlorophényle et du groupe hydroxyle. L'étape finale implique la formation du groupe carboxamide. Des conditions de réaction spécifiques, telles que la température, le solvant et les catalyseurs, sont optimisées pour obtenir un rendement élevé et une pureté élevée.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs discontinus ou à écoulement continu. Le processus est conçu pour garantir la cohérence de la qualité du produit et pour minimiser l'impact environnemental. Des techniques avancées telles que la chromatographie liquide haute performance (CLHP) et la spectrométrie de masse (SM) sont utilisées pour le contrôle de la qualité et la caractérisation du produit final.
Analyse Des Réactions Chimiques
Types de réactions : Le 1-butyl-N-(2,4-dichlorophényl)-4-hydroxy-2-oxo-1,2-dihydroquinoléine-3-carboxamide subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone.
Réduction : Le groupe carbonyle peut être réduit pour former un alcool.
Substitution : Le groupe dichlorophényle peut subir des réactions de substitution nucléophile.
Réactifs et conditions courants :
Oxydation : Réactifs tels que le permanganate de potassium (KMnO₄) ou le trioxyde de chrome (CrO₃) en milieu acide.
Réduction : Réactifs tels que l'hydrure de lithium aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄).
Substitution : Nucléophiles tels que les amines ou les thiols en milieu basique.
Produits principaux :
Oxydation : Formation d'un dérivé cétone.
Réduction : Formation d'un dérivé alcool.
Substitution : Formation de dérivés quinoléine substitués.
Applications de la recherche scientifique
Le 1-butyl-N-(2,4-dichlorophényl)-4-hydroxy-2-oxo-1,2-dihydroquinoléine-3-carboxamide a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Etudié pour son potentiel en tant que sonde biochimique pour étudier les interactions enzymatiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment les activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux avec des propriétés chimiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du 1-butyl-N-(2,4-dichlorophényl)-4-hydroxy-2-oxo-1,2-dihydroquinoléine-3-carboxamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et influençant diverses voies biochimiques. Les cibles moléculaires et les voies exactes dépendent de l'application spécifique et font l'objet de recherches continues.
Composés similaires :
- 1-butyl-N-(2,4-dichlorophényl)-4-hydroxy-2-oxo-1,2-dihydroquinoléine-3-carboxamide
- 1-butyl-N-[(2,4-dichlorophényl)méthyl]tétrazol-5-amine
Comparaison : Le 1-butyl-N-(2,4-dichlorophényl)-4-hydroxy-2-oxo-1,2-dihydroquinoléine-3-carboxamide est unique en raison de son motif de substitution spécifique et de la présence à la fois de groupes hydroxyle et carboxamide. Cette combinaison de groupes fonctionnels confère des propriétés chimiques distinctes et des activités biologiques potentielles, le différenciant d'autres composés similaires.
Applications De Recherche Scientifique
1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
- 1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- 1-butyl-N-[(2,4-dichlorophenyl)methyl]tetrazol-5-amine
Comparison: this compound is unique due to its specific substitution pattern and the presence of both hydroxy and carboxamide groups. This combination of functional groups imparts distinct chemical properties and potential biological activities, differentiating it from other similar compounds.
Propriétés
Numéro CAS |
300716-28-3 |
|---|---|
Formule moléculaire |
C20H18Cl2N2O3 |
Poids moléculaire |
405.3 g/mol |
Nom IUPAC |
1-butyl-N-(2,4-dichlorophenyl)-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C20H18Cl2N2O3/c1-2-3-10-24-16-7-5-4-6-13(16)18(25)17(20(24)27)19(26)23-15-9-8-12(21)11-14(15)22/h4-9,11,25H,2-3,10H2,1H3,(H,23,26) |
Clé InChI |
SDXCZGRCDDZSST-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N'-[4-(4-pentylcyclohexyl)benzoyl]benzohydrazide](/img/structure/B11708744.png)

![6-bromo-3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11708753.png)
![N-[4-(adamantan-1-yl)phenyl]-4-bromobenzamide](/img/structure/B11708754.png)

![3-[4-(Hexyloxy)phenyl]-5-nonyl-1,2,4-oxadiazole](/img/structure/B11708775.png)
![N-(2,2,2-Trichloro-1-{[(2-methoxy-5-nitrophenyl)carbamothioyl]amino}ethyl)nonanamide](/img/structure/B11708782.png)
![N-{1-[(anilinocarbothioyl)amino]-2,2,2-trichloroethyl}-2-methylbenzamide](/img/structure/B11708783.png)
![3-benzyl-7-({(2Z)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]-2-phenylethyl}oxy)-4-methyl-2H-chromen-2-one](/img/structure/B11708789.png)

![2-chloro-N-[2-(phenylcarbamoyl)phenyl]benzamide](/img/structure/B11708797.png)
![ethyl 4-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]benzoate](/img/structure/B11708805.png)

![N'~1~-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B11708818.png)
